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molecular formula C6H9F3O3 B8817386 Ethyl (R)-(+)-4,4,4-trifluoro-3-hydroxybutyrate

Ethyl (R)-(+)-4,4,4-trifluoro-3-hydroxybutyrate

Cat. No. B8817386
M. Wt: 186.13 g/mol
InChI Key: ZWEDFBKLJILTMC-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206191B2

Procedure details

A solution of ethyl 4,4,4-trifluoro-3-hydroxybutanoate (3.0 g, 16.1 mmol) in MeOH (8 mL) was stirred with aqueous ammonium (16 mL) at room temperature overnight. The mixture was concentrated to afford 4,4,4-trifluoro-3-hydroxybutanamide (2.19 g, yield: 87.6%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[CH:3]([OH:10])[CH2:4][C:5](OCC)=[O:6].[NH4+:13]>CO>[F:1][C:2]([F:12])([F:11])[CH:3]([OH:10])[CH2:4][C:5]([NH2:13])=[O:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)O)(F)F
Name
Quantity
16 mL
Type
reactant
Smiles
[NH4+]
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)N)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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